molecular formula C10H15N3 B13164075 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B13164075
M. Wt: 177.25 g/mol
InChI Key: SQAPALLYIQOTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for this compound . This involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Chemical Reactions Analysis

3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in various biological processes .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-propyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C10H15N3/c1-2-4-8-7-12-9-5-3-6-11-10(9)13-8/h3,5-6,8,12H,2,4,7H2,1H3,(H,11,13)

InChI Key

SQAPALLYIQOTTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C(N1)N=CC=C2

Origin of Product

United States

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